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Compound of Interest

Compound Name: MDL3

Cat. No.: B15577144 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
MDL-100240 is a potent dual inhibitor of angiotensin-converting enzyme (ACE) and neutral

endopeptidase (NEP), positioning it as a significant compound of interest in the research and

development of treatments for cardiovascular diseases such as hypertension and heart failure.

This technical guide provides a comprehensive overview of the chemical structure and a

detailed account of the synthetic pathways for MDL-100240. The information is curated for

researchers, scientists, and professionals in drug development, with a focus on delivering

precise data and methodologies.

Chemical Structure and Properties
MDL-100240 is a complex organic molecule with the systematic IUPAC name (4S,7S,12bR)-7-

[[(2S)-2-acetylsulfanyl-3-phenylpropanoyl]amino]-6-oxo-2,3,4,7,8,12b-hexahydro-1H-pyrido[2,1-

a][1]benzazepine-4-carboxylic acid. Its structure is characterized by a fused heterocyclic core.

Table 1: Physicochemical Properties of MDL-100240

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b15577144?utm_src=pdf-interest
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Synthesis_of_3_4_dihydro_2H_pyran_2_carboxylic_acid.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15577144?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Formula C₂₆H₂₈N₂O₅S PubChem

Molecular Weight 480.6 g/mol PubChem

CAS Number 142695-08-7 LookChem

Appearance Not specified in search results N/A

Melting Point Not specified in search results N/A

Boiling Point (Calculated) 767.3°C at 760 mmHg LookChem

Density (Calculated) 1.35 g/cm³ LookChem

pKa 4.3 [2]

Synthesis of MDL-100240
The synthesis of MDL-100240 is a multi-step process that involves the construction of the core

benzazepine ring system followed by the introduction of the side chain. The following is a

detailed description of a plausible synthetic route based on available information.

Overview of the Synthetic Pathway
The synthesis commences with the formation of a substituted hydantoin, which is then resolved

to obtain the desired stereoisomer. Subsequent steps involve esterification, coupling with a

protected amino acid, and a series of transformations to introduce the final functional groups.
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Caption: General overview of the synthetic strategy for MDL-100240.

Detailed Experimental Protocols
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While precise, step-by-step industrial synthesis protocols for MDL-100240 are proprietary, the

following sections outline the key transformations based on established chemical reactions and

available literature descriptions.

Step 1: Synthesis of the Hydantoin Derivative

The synthesis begins with the reaction of 3,4-dihydro-2H-pyran with potassium cyanide,

followed by treatment with hydrochloric and acetic acids, and subsequently with ammonium

carbonate to form a hydantoin derivative.

Step 2: Hydrolysis and Resolution

The hydantoin is hydrolyzed using a strong base such as lithium hydroxide to yield a racemic

lithium salt. This racemic mixture is then resolved enzymatically, for instance, using acylase I,

to isolate the desired (S)-enantiomer.

Step 3: Esterification and Coupling

The resolved carboxylic acid is converted to its corresponding methyl ester using trimethyl

orthoformate and hydrochloric acid in methanol. This ester is then coupled with N-phthaloyl-L-

phenylalanine acid chloride in the presence of a base like N-methylmorpholine (NMM) in a

suitable solvent such as a mixture of DMF and CH₂Cl₂.

Step 4: Subsequent Transformations and Final Product Formation

The coupled product undergoes a series of further reactions, including the deprotection of the

phthaloyl group using hydrazine. The resulting amine is then condensed with 2(R)-

bromopropionic acid. The final step involves the reaction with thioacetic acid to introduce the

acetylsulfanyl group, followed by the hydrolysis of any remaining protecting groups to yield

MDL-100240.

Mechanism of Action
MDL-100240 functions as a dual inhibitor, targeting both angiotensin-converting enzyme (ACE)

and neprilysin (neutral endopeptidase, NEP).[2] This dual action leads to a decrease in the

production of angiotensin II, a potent vasoconstrictor, and an increase in the levels of natriuretic
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peptides, which promote vasodilation and sodium excretion.[2] This synergistic effect results in

significant blood pressure reduction and cardiovascular protection.[2]
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Caption: Signaling pathway illustrating the dual inhibitory action of MDL-100240.

Quantitative Data
Detailed quantitative data for each step of the synthesis of MDL-100240, such as percentage

yields and spectroscopic analysis, are not publicly available in the reviewed literature. The

following table summarizes the available pharmacokinetic data from a study in healthy

volunteers.

Table 2: Pharmacokinetic Parameters of MDL-100240 and its Active Metabolite MDL-100,173

in Young Adults (Single 25 mg Oral Dose)
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Parameter MDL-100240 (Prodrug)
MDL-100,173 (Active
Metabolite)

Cmax (ng/mL) 0.17 8.16

tmax (h) Not specified 1.25

AUC(0-last) (ng·h/mL) Not specified 81.6

Data from a study on the

pharmacokinetics of M100240.

Conclusion
MDL-100240 is a promising cardiovascular drug candidate with a well-defined chemical

structure and a complex, multi-step synthesis. While the general synthetic strategy is

understood, detailed experimental protocols and quantitative data remain largely proprietary.

The dual mechanism of action, inhibiting both ACE and NEP, underscores its therapeutic

potential. Further research and publication of more detailed synthetic methodologies would be

beneficial for the scientific community to fully explore the potential of this and similar

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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